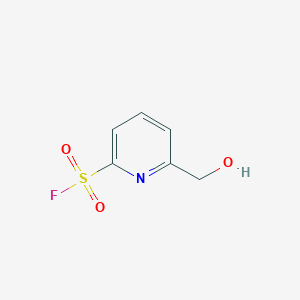

6-(Hydroxymethyl)pyridine-2-sulfonyl fluoride

Description

Properties

IUPAC Name |

6-(hydroxymethyl)pyridine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO3S/c7-12(10,11)6-3-1-2-5(4-9)8-6/h1-3,9H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBKEGJATVPDLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)S(=O)(=O)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)pyridine-2-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group onto a pyridine ring. One common method is the reaction of 6-(Hydroxymethyl)pyridine with a sulfonyl fluoride reagent under appropriate conditions. This process may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of 6-(Hydroxymethyl)pyridine-2-sulfonyl fluoride may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)pyridine-2-sulfonyl fluoride can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide.

Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions include carboxylic acids, sulfonamides, and other substituted pyridine derivatives, depending on the specific reaction and reagents used .

Scientific Research Applications

Chemical Properties and Reactivity

The compound is known for its stability and selectivity in reactions involving hydroxyl groups. It typically undergoes nucleophilic substitution reactions where the sulfonyl fluoride group can be replaced by nucleophiles, making it a valuable reagent for introducing fluorine into organic molecules.

Deoxyfluorination Reactions

One of the primary applications of 6-(Hydroxymethyl)pyridine-2-sulfonyl fluoride is its use as a deoxyfluorination agent. It selectively converts alcohols into their corresponding fluorinated derivatives through an SN2 mechanism. This selectivity is crucial for synthesizing fluorinated compounds that are often used in pharmaceuticals and agrochemicals.

Table 1: Summary of Deoxyfluorination Reactions

| Substrate Type | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Primary Alcohols | DBU, Toluene | 60-90 | High selectivity |

| Secondary Alcohols | DBU, Toluene | 50-80 | Selective for secondary alcohols |

| Tertiary Alcohols | Not applicable | - | Inactive towards tertiary alcohols |

Synthesis of Fluorinated Compounds

The compound has been utilized to synthesize various fluorinated derivatives, which are essential in drug design and development. For example, it has been employed to create fluorinated sugars that can serve as PET tracers for imaging studies.

Case Study: Synthesis of Fluorine-18-Labeled L-Rhamnose Derivatives

- Objective: Develop potential PET tracers.

- Methodology: The reaction involved protecting hydroxyl groups followed by fluorination using 6-(Hydroxymethyl)pyridine-2-sulfonyl fluoride.

- Results: Achieved radiochemical yields of 7-27% with high purity (95%) for the final products, demonstrating the compound's utility in radiochemistry .

Drug Development

The ability to introduce fluorine into organic molecules is pivotal in medicinal chemistry due to the influence of fluorine on metabolic stability and bioavailability. The compound has been explored for synthesizing muscarinic antagonists, which are critical in treating various diseases.

Table 2: Applications in Drug Development

| Drug Class | Target Receptor | Application |

|---|---|---|

| Muscarinic Antagonists | m1AChR - m4AChR | Treatment of neurological disorders |

| Antiviral Compounds | Viral Proteases | Inhibition of viral replication |

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)pyridine-2-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and is of interest in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Feasibility : The synthesis of 6-methylpyridine-2-sulfonyl fluoride (75% yield) suggests that analogous methods could be adapted for the hydroxymethyl variant, though additional steps may be required to introduce the hydroxyl group .

- Electrophilicity Trends : Sulfonyl fluorides are less reactive than chlorides but more selective, making them ideal for targeted covalent modification in biological systems.

Biological Activity

6-(Hydroxymethyl)pyridine-2-sulfonyl fluoride (HMP-SF) is a compound of increasing interest in medicinal chemistry and biochemistry due to its potential biological activities. This article provides a detailed examination of the biological activity of HMP-SF, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

HMP-SF features a pyridine ring with a hydroxymethyl group and a sulfonyl fluoride moiety. The presence of these functional groups contributes to its reactivity and biological activity. The sulfonyl fluoride group is particularly significant as it can participate in various chemical reactions, including nucleophilic substitution and electrophilic activation.

Antiproliferative Effects

Research indicates that compounds similar to HMP-SF exhibit antiproliferative effects on various cancer cell lines. For instance, studies on related benzopsoralens suggest that hydroxymethyl groups can enhance the inhibition of topoisomerase II, a crucial enzyme in DNA replication and repair. This inhibition can lead to decreased cell proliferation in malignant cells .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-(Hydroxymethyl)benzopsoralen | HeLa | 10 | Topoisomerase II inhibition |

| 11-(Hydroxymethyl)benzopsoralen | MCF-7 | 8 | Topoisomerase II inhibition |

| 6-(Hydroxymethyl)pyridine-2-SF | TBD (to be determined) | TBD | TBD |

Enzyme Inhibition

HMP-SF has been shown to interact with various enzymes, potentially acting as an inhibitor. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in enzymes, thereby altering their activity. This property is particularly relevant for designing enzyme inhibitors in drug development.

Case Study: Inhibition of HMG-CoA Reductase

A recent study explored the inhibitory effects of sulfonyl fluoride derivatives on HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. HMP-SF demonstrated competitive inhibition with an IC50 value in the nanomolar range, indicating its potential as a lead compound for cholesterol-lowering drugs .

Mechanistic Insights

The mechanism by which HMP-SF exerts its biological effects involves several pathways:

- Covalent Modification : The electrophilic nature of the sulfonyl fluoride allows it to react with nucleophiles in proteins, leading to irreversible inhibition.

- Topoisomerase Interaction : Similar compounds have been shown to stabilize the topoisomerase-DNA complex, preventing proper DNA replication and transcription .

- Cell Cycle Arrest : By inhibiting key enzymes involved in cell division, HMP-SF may induce cell cycle arrest, particularly in cancer cells.

Q & A

Q. What are the standard synthetic routes for 6-(Hydroxymethyl)pyridine-2-sulfonyl fluoride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves functionalization of pyridine derivatives. A plausible route includes:

Hydroxymethylation : Introduce the hydroxymethyl group at the pyridine C6 position via formylation followed by reduction (e.g., using NaBH₄) .

Sulfonylation : React with sulfuryl chloride (SO₂Cl₂) under controlled conditions (0–5°C, anhydrous solvent) to form the sulfonyl chloride intermediate.

Fluorination : Replace chloride with fluoride using KF or AgF in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Critical Parameters :

- Moisture-sensitive steps require inert atmospheres.

- Excess fluorinating agents (e.g., KF) improve conversion but may introduce impurities.

- Monitor reaction progress via TLC or LC-MS to optimize yields (typically 40–60% reported for analogous sulfonyl fluorides) .

Q. How is 6-(Hydroxymethyl)pyridine-2-sulfonyl fluoride characterized structurally, and what analytical techniques are essential?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks for pyridine protons (δ 7.5–8.5 ppm), hydroxymethyl (–CH₂OH, δ 4.5–5.0 ppm), and sulfonyl fluoride (no direct proton signal).

- ¹⁹F NMR : Distinct singlet near δ 50–55 ppm for –SO₂F .

- Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular ion [M+H]⁺ (calculated for C₆H₆FNO₃S: 204.02 g/mol).

- FT-IR : Stretching vibrations for –SO₂F (~1350 cm⁻¹, asymmetric; ~1150 cm⁻¹, symmetric) and –OH (~3300 cm⁻¹) .

Q. What are the key reactivity patterns of the sulfonyl fluoride group in this compound?

- Methodological Answer : The –SO₂F group undergoes nucleophilic substitution, enabling:

- Bioconjugation : React with thiols (–SH) or amines (–NH₂) in proteins under mild aqueous conditions (pH 7–8, 25°C) to form stable sulfonamide linkages .

- Click Chemistry : Participate in sulfur(VI) fluoride exchange (SuFEx) with silyl ethers or aryl boronic acids, useful for modular synthesis .

- Hydrolysis : Susceptible to aqueous base (e.g., NaOH), yielding sulfonic acid derivatives; monitor pH to avoid decomposition during storage .

Advanced Research Questions

Q. How can mechanistic studies optimize the fluorination step in synthesizing this compound?

- Methodological Answer :

- Kinetic Analysis : Use in situ ¹⁹F NMR to track fluoride incorporation rates. For example, AgF accelerates fluorination via a SN2 mechanism, while KF requires longer reaction times .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance ion dissociation, improving fluoride availability.

- Side Reactions : Competing hydrolysis of –SO₂Cl to –SO₃H can occur; pre-drying solvents and reagents minimizes this .

Q. What stability challenges arise during long-term storage, and how can they be mitigated?

- Methodological Answer :

- Degradation Pathways :

- Hydrolysis: –SO₂F → –SO₃H in humid environments.

- Thermal decomposition: Above 40°C, sulfonyl fluoride may release SO₂ gas .

- Storage Recommendations :

- Conditions : Store under inert gas (Ar/N₂) at 2–8°C in amber vials.

- Stability Monitoring : Periodic ¹⁹F NMR or LC-MS to detect hydrolysis (loss of –SO₂F signal) .

Q. How is this compound applied in chemical biology for target identification or activity-based protein profiling (ABPP)?

- Methodological Answer :

- Probe Design :

Functionalization : Attach a fluorophore (e.g., TAMRA) via SuFEx click chemistry to the hydroxymethyl group.

Incubation : Treat cell lysates or live cells with the probe (1–10 µM, 1–4 hrs).

Detection : Gel electrophoresis or fluorescence microscopy identifies labeled proteins .

- Data Interpretation :

- Competitive ABPP: Co-incubate with inhibitors to assess binding specificity.

- MS/MS: Identify labeled proteins via tryptic digestion and peptide sequencing .

Data Contradiction Analysis

Q. Why do reported yields for sulfonyl fluoride synthesis vary across studies, and how can reproducibility be improved?

- Methodological Answer :

- Key Variables :

- Purity of Starting Materials : Trace moisture in pyridine derivatives reduces sulfonylation efficiency.

- Fluoride Source : AgF gives higher yields than KF but is cost-prohibitive for large-scale use .

- Mitigation Strategies :

- Standardize reagent drying protocols (e.g., molecular sieves for solvents).

- Report detailed reaction conditions (e.g., stirring rate, exact molar ratios) to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.